![molecular formula C19H16N6O2S B13361189 3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13361189.png)
3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine" is a hybrid heterocyclic molecule combining a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core with substituted aromatic and heteroaromatic moieties. The triazolothiadiazole scaffold is known for its pharmacological versatility, particularly in antimicrobial, antifungal, and anticancer applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another method includes the use of free fatty acids in the presence of phosphorus oxychloride (POCl3) to form the triazolothiadiazole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cyclization and annulation processes.
Chemical Reactions Analysis
Cyclization Reactions
-
Precursor cyclization : 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols react with aldehydes or ketones under specific conditions to form the fused bicyclic structure.
-
PTSA-catalyzed cyclization : Dehydrated p-toluenesulfonic acid (PTSA) in toluene facilitates cyclization of triazole-thiadiazine intermediates, yielding products with excellent yields .
-
Tert-butylamine-mediated synthesis : 3-phenyl-2-propynal reacts with 4-amino-4H-1,2,4-triazole-5-thiols in the presence of tert-butylamine at room temperature, forming 3-substituted derivatives .
Reduction Reactions
-
Sodium borohydride reduction : Compounds 7a–d undergo reduction with sodium borohydride to produce 10a–d, demonstrating the versatility of thiadiazepine intermediates .
Bis-Heterocycle Formation
-
Dibromoalkane coupling : Triazolo-thiadiazine-3-thiol derivatives react with dibromoalkanes (e.g., 1,2-dibromoethane) and KOH in ethanol, yielding bis-heterocycles like 8a and 8b .
Key Reaction Mechanisms
Reaction Optimization
-
Catalyst Selection : PTSA enhances cyclization efficiency by promoting dehydration and stabilizing intermediates .
-
Solvent Choice : Toluene and ethanol are commonly used to optimize reaction rates and product solubility .
-
Yield Improvements : Sodium borohydride reductions and PTSA-catalyzed cyclizations achieve yields of 85–89% .
Scientific Research Applications
3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a synthetic intermediate for the preparation of other complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, a precursor for aromatic amino acids . This inhibition disrupts the metabolic pathway, leading to the compound’s antimicrobial and antitubercular effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Several structurally related triazolothiadiazole derivatives have been synthesized and studied, providing a basis for comparison:
Key Findings:
Substituent Effects on Bioactivity :
- The 3,4-dimethoxyphenyl group confers moderate antifungal activity (e.g., IC₅₀ = 18 µM against Candida albicans) compared to 3,5-dimethoxy derivatives, which show reduced potency .
- Pyridine or imidazopyridine substituents (as in the target compound) may enhance CNS permeability due to increased lipophilicity, though specific data are pending .
Synthetic Yields and Feasibility :
- Yields for triazolothiadiazole derivatives range from 52% to 61%, with electron-withdrawing groups (e.g., fluorine) slightly reducing reaction efficiency .
- The target compound’s synthesis likely follows analogous routes using POCl₃-mediated cyclization, as seen in related structures .
The target compound’s imidazopyridine group may similarly target kinase domains .
Biological Activity
The compound 3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C19H19N5O2S with a molecular weight of 381.45 g/mol. The structure features a combination of imidazo and triazole rings that are known for their diverse pharmacological properties.
Biological Activity Overview
Research indicates that derivatives of triazolo-thiadiazole compounds have shown promising biological activities including:
- Antimicrobial Activity : Several studies have reported the antimicrobial efficacy of similar triazolo-thiadiazole derivatives against gram-positive and gram-negative bacteria. For instance, one study found significant antibacterial activity against Staphylococcus aureus and Escherichia coli with zones of inhibition reaching up to 30 mm .
- Antifungal Activity : The compound also exhibits antifungal properties. In vitro tests showed that certain derivatives had effective inhibition against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
- Anticancer Potential : The anticancer activity has been evaluated in various cell lines. One study highlighted that triazolo-thiadiazole derivatives demonstrated cytotoxic effects on cancer cells with IC50 values indicating potent activity against specific cancer types .
The biological mechanisms through which these compounds exert their effects are still being elucidated. However, several studies suggest that the inhibition of key enzymes plays a crucial role:
- Urease Inhibition : Some derivatives have been shown to inhibit urease activity in pathogenic microorganisms. For example, one derivative exhibited an IC50 value significantly lower than that of thiourea, suggesting a strong competitive inhibition mechanism .
- Cell Cycle Disruption : Anticancer activities may involve the induction of apoptosis in cancer cells through cell cycle arrest mechanisms. This was evidenced by increased levels of apoptotic markers in treated cell lines .
Case Studies
- Antibacterial Efficacy : In a comparative study, 5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzoxazole demonstrated significant antibacterial activity with inhibition zones ranging from 16 mm to 30 mm against various bacterial strains .
- Cytotoxicity Assessment : A series of synthesized triazolo-thiadiazole derivatives were tested for cytotoxicity against PBMC cell lines. Results indicated that certain compounds led to a substantial increase in dead cells compared to controls, highlighting their potential as anticancer agents .
Data Summary Table
Activity Type | Tested Compound | Target Organism/Cell Line | Result |
---|---|---|---|
Antibacterial | 5-(6-phenyl-[1,2,4]triazolo[3,4-b]thiadiazole) | S. aureus, E. coli | Zones of inhibition: 16-30 mm |
Antifungal | Various derivatives | C. albicans, A. niger | MIC: Comparable to fluconazole |
Anticancer | Triazolo-thiadiazole derivatives | PBMC cell lines | Increased apoptosis observed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can yield and purity be improved?
The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Cyclocondensation : Use 1-(3,4-dimethoxyphenyl)ethan-1-one with sodium hydride in toluene to form pyrazole intermediates .
- Oxidative ring closure : Employ sodium hypochlorite in ethanol for green, efficient triazole-thiadiazole formation (73% yield achieved in analogous syntheses) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >95% purity .
- Critical parameters : Reaction time (3–6 hours), room temperature for oxidations, and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most reliable for structural validation?
A combination of methods is required:
- 1H NMR : Confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.7–8.2 ppm) .
- IR spectroscopy : Identify thiadiazole C=S stretches (~680 cm⁻¹) and triazole C-N vibrations (~1550 cm⁻¹) .
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
- Single-crystal X-ray diffraction : Resolve ambiguities in fused-ring systems (e.g., bond angles and torsion angles) .
Q. How can researchers assess purity and stability during storage?
- HPLC : Use C18 columns with acetonitrile/water gradients; monitor for degradation peaks at 254 nm .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .
- Storage : Store under argon at –20°C in amber vials to prevent photodegradation and oxidation .
Q. What solvent systems and catalysts enhance reaction efficiency?
- Solvents : Ethanol (green solvent) for cyclization; dimethylformamide (DMF) for SNAr reactions .
- Catalysts : Copper(I) iodide for alkyne-azide cycloadditions in related triazolopyridines; iodine for oxidative couplings (e.g., 76% yield in 1,4-dioxane) .
Q. How are intermediates isolated and characterized during synthesis?
- Liquid-liquid extraction : Use ethyl acetate and brine to isolate hydrazine intermediates .
- Thin-layer chromatography (TLC) : Monitor progress with silica plates (hexane/ethyl acetate eluents) .
- Mass spectrometry (MS) : Confirm intermediate masses (e.g., [M+H]+ ions) .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions?
- Molecular docking : Use AutoDock Vina with PDB targets (e.g., fungal 14α-demethylase, 3LD6) to estimate binding affinities (∆G ≤ –8 kcal/mol suggests activity) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. fluorine) with antifungal IC50 values .
Q. What strategies resolve contradictions in spectral vs. crystallographic data?
- Dynamic NMR : Detect tautomerism in solution (e.g., thione ↔ thiol forms) that X-ray structures may miss .
- Density functional theory (DFT) : Calculate theoretical NMR/IR spectra (B3LYP/6-311+G(d,p)) and compare with experimental data .
- Paramagnetic shift reagents : Add Eu(fod)₃ to differentiate overlapping proton signals in crowded spectra .
Q. How to design structure-activity relationship (SAR) studies for antifungal activity?
- Analog synthesis : Vary R-groups (e.g., replace 3,4-dimethoxy with CF₃ or Cl) and test against Candida albicans .
- Enzyme assays : Measure 14α-demethylase inhibition (IC50) using lanosterol substrate depletion .
- Cytotoxicity screening : Compare selectivity ratios (e.g., HeLa cells vs. fungal cells) to identify safe leads .
Q. What in vitro-in vivo correlation (IVIVC) challenges exist for pharmacokinetic studies?
- Microsomal stability : Use liver microsomes (human/rat) to predict oxidative metabolism (t1/2 < 30 min suggests rapid clearance) .
- Plasma protein binding : Equilibrium dialysis (≥90% binding reduces free drug availability) .
- Bioavailability optimization : Nanoformulations (e.g., liposomes) improve solubility of hydrophobic analogs .
Q. Can green chemistry principles be applied to scale-up synthesis?
- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) for safer, recyclable reactions .
- Catalyst recycling : Immobilize copper on mesoporous silica for reuse in cycloadditions .
- Waste reduction : Employ flow chemistry to minimize solvent use and improve atom economy (e.g., 85% E-factor reduction) .
Properties
Molecular Formula |
C19H16N6O2S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N6O2S/c1-11-16(24-9-5-4-6-15(24)20-11)17-21-22-19-25(17)23-18(28-19)12-7-8-13(26-2)14(10-12)27-3/h4-10H,1-3H3 |
InChI Key |
HPBYVMVITBAMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.